Tert-butyl 4-bromo-3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347174-28-1 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-bromo-3-methylbenzoate
Technical Whitepaper: Strategic
Executive Summary
Tert-butyl 4-bromo-3-methylbenzoate (CAS 347174-28-1) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in its orthogonal reactivity: the tert-butyl ester serves as an acid-labile protecting group, while the aryl bromide moiety acts as a highly specific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The synthesis of this compound presents a specific challenge: the steric hindrance introduced by the ortho-methyl group, combined with the bulky nature of the tert-butyl ester, renders standard Fischer esterification inefficient. This guide presents two field-validated protocols designed to overcome these kinetic barriers:
-
Method A (The
Route): A mild, high-yielding protocol ideal for laboratory-scale synthesis and acid-sensitive substrates. -
Method B (The Acid Chloride Route): A robust, scalable approach for multi-gram to kilogram production.
Retrosynthetic Architecture
To ensure high purity and yield, the synthesis is best approached by disconnecting the ester bond. The steric bulk of the tert-butyl group dictates that we must activate the carboxylic acid to a highly reactive electrophile (Acid Chloride or Mixed Anhydride) to facilitate attack by the bulky tert-butanol nucleophile.
Figure 1: Retrosynthetic Analysis & Forward Strategy
Caption: Retrosynthetic logic flow identifying the core acid precursor and two distinct activation pathways for ester formation.
Methodology A: The / DMAP Protocol (Preferred)
This method utilizes Di-tert-butyl dicarbonate (
Mechanism:
The reaction proceeds via a DMAP-catalyzed nucleophilic attack on
Reagents Table:
| Reagent | Equiv.[1][2] | Role |
| 4-Bromo-3-methylbenzoic acid | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate ( | 2.0 | Activating Agent |
| DMAP (4-Dimethylaminopyridine) | 0.3 | Nucleophilic Catalyst |
| Tert-Butanol ( | 1.5 - 5.0 | Solvent / Nucleophile |
| THF (Tetrahydrofuran) | Solvent | Anhydrous medium |
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-bromo-3-methylbenzoic acid (5.0 g, 23.2 mmol) in anhydrous THF (50 mL) and tert-butanol (20 mL).
-
Catalyst Addition: Add DMAP (0.85 g, 6.9 mmol) in one portion. The solution may turn slightly yellow.
-
Activation: Cool the mixture to 0°C in an ice bath. Add
(10.1 g, 46.4 mmol) dropwise (if liquid) or in small portions (if solid). Note: Gas evolution ( ) will occur. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (
) should disappear, replaced by the ester ( ). -
Quench: Quench the reaction with saturated
solution (50 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl (to remove DMAP), saturated
, and Brine. Dry over and concentrate in vacuo. -
Purification: The crude material is often pure enough for use. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Methodology B: The Acid Chloride Protocol (Scalable)
For larger scales (>50g), the cost of
Step-by-Step Protocol:
-
Activation: In a dry flask under
, suspend 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (3 drops). -
Chlorination: Add Oxalyl Chloride (5.9 mL, 69.7 mmol) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (2 hrs).
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not expose to air.
-
Esterification: Redissolve the acid chloride in anhydrous THF (50 mL).
-
Nucleophilic Attack: In a separate flask, prepare a solution of Potassium tert-butoxide (
-BuOK, 1.2 equiv) in THF at 0°C. Slowly cannulate the acid chloride solution into the alkoxide solution.-
Alternative: Use
-BuOH (5 equiv) and Pyridine (2 equiv) if -BuOK is too harsh for other functional groups.
-
-
Workup: Dilute with water, extract with diethyl ether, wash with dilute acid and base, dry, and concentrate.
Comparative Analysis & Workflow
Figure 2: Experimental Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on scale and resource availability.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Tert-butyl group (Diagnostic singlet). | |
| 1H NMR ( | Aryl Methyl group (Singlet). | |
| 1H NMR ( | Aromatic protons (Splitting pattern confirms 1,3,4-substitution). | |
| HPLC | Retention Time shift | Significant increase in lipophilicity ( |
Self-Validation Check:
-
Acid Impurity: Check for a broad singlet at
10-12 ppm in 1H NMR. If present, wash the organic layer again with 1M NaOH.[3] -
Hydrolysis: The tert-butyl ester is acid-sensitive. Avoid using strong acids during workup or silica columns; add 1%
to the eluent if degradation is observed.
References
-
Takeda, K. et al. (1994). "A Convenient Method for the Preparation of tert-Butyl Esters using Di-tert-butyl Dicarbonate". Synthesis, 1994(11), 1063-1066.
-
BenchChem. (2023). "4-Bromo-3-methylbenzoic acid tert-butyl ester: Structure and Properties". BenchChem Database.
-
Organic Syntheses. (1963). "t-Butyl Esters from Acid Chlorides".[4] Organic Syntheses, Coll. Vol. 4, p.263.
-
PubChem. (2023). "this compound Compound Summary". National Center for Biotechnology Information.
Sources
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Tert-butyl 4-bromo-3-methylbenzoate
The following technical guide is structured as an internal R&D whitepaper designed for medicinal chemists and process development scientists.
Executive Summary
Tert-butyl 4-bromo-3-methylbenzoate serves as a high-value pharmacophore scaffold in modern drug discovery, particularly for the synthesis of biaryl kinase inhibitors and receptor modulators. Its utility is defined by its orthogonal reactivity profile :
-
The Aryl Bromide (C4): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), sterically modulated by the ortho-methyl group.[1]
-
The Tert-butyl Ester (C1): An acid-labile masking group for the carboxylic acid, stable against the basic/nucleophilic conditions often required to functionalize the bromide.
This guide analyzes the structural bonding constraints imposed by the C3-methyl group and provides validated protocols for its synthesis and downstream application.
Structural & Bonding Analysis
Steric and Electronic Environment
The molecule features a trisubstituted benzene ring where the interplay between the C3-methyl and C4-bromine substituents dictates reactivity.
-
Ortho-Effect (Steric): The Van der Waals radius of the methyl group (~2.0 Å) creates significant steric pressure on the adjacent bromine. In cross-coupling reactions, this bulk hinders the approach of the Palladium(0) catalyst during oxidative addition, necessitating the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.
-
Electronic Push-Pull:
-
Ester (EWG): The tert-butyl ester at C1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring towards electrophilic aromatic substitution but activating the C-Br bond for oxidative addition compared to electron-rich aryl halides.
-
Methyl (EDG): The C3-methyl group provides weak inductive donation (+I), slightly counteracting the deactivation from the ester, but its primary role is steric.
-
The Tert-Butyl "Umbrella"
The tert-butyl group is chemically significant not just as a protecting group but as a bulky shield.[1] Unlike methyl or ethyl esters, the massive steric bulk of the tert-butyl moiety (
Experimental Synthesis Protocols
Two primary routes are recommended based on scale and equipment availability.
Protocol A: Mild Anhydride Method (Lab Scale <10g)
Best for avoiding gas handling and harsh acidic conditions.
Reagents: 4-bromo-3-methylbenzoic acid (1.0 equiv), Boc₂O (Di-tert-butyl dicarbonate, 2.0 equiv), DMAP (4-dimethylaminopyridine, 0.3 equiv),
-
Dissolution: Charge a flame-dried flask with 4-bromo-3-methylbenzoic acid (10 mmol) and DMAP (3 mmol) in anhydrous THF (50 mL).
-
Activation: Add Boc₂O (20 mmol) dropwise at 0°C. Stir for 30 minutes to form the mixed anhydride.
-
Esterification: Add
-BuOH (15 mmol) and allow the reaction to warm to 25°C. Stir for 12–18 hours. -
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with 1M HCl (to remove DMAP) and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 85–92%
-
Protocol B: Acid-Catalyzed Isobutylene (Process Scale >100g)
Best for cost-efficiency and atom economy.
Reagents: 4-bromo-3-methylbenzoic acid, Isobutylene gas, H₂SO₄ (conc), DCM.
-
Setup: Use a pressure-rated vessel (autoclave). Dissolve acid in DCM.
-
Addition: Cool to -10°C. Bubble isobutylene gas until volume increases by ~20%. Add catalytic H₂SO₄.[1]
-
Reaction: Seal vessel and stir at RT for 24–48 hours.
-
Workup: Vent excess gas carefully. Wash with NaHCO₃ (aq) to remove unreacted acid.
-
Yield Expectation: >95%[2]
-
Reactivity Profile: The Suzuki-Miyaura Coupling[3][5]
The most critical transformation for this scaffold is the installation of biaryl systems. Due to the C3-methyl steric hindrance , standard conditions (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly.[1]
Optimized Coupling Protocol
Objective: Coupling with Phenylboronic acid.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0). |
| Ligand | SPhos or XPhos | Buchwald dialkylbiaryl phosphines are essential to form the active monoligated Pd species that can access the sterically crowded C-Br bond. |
| Base | K₃PO₄ (anhydrous) | Mild base compatible with sensitive esters; anhydrous conditions prevent hydrolysis. |
| Solvent | Toluene/Water (10:1) | Biphasic system promotes transmetalation. |
| Temp | 80–100°C | Thermal energy required to overcome steric barrier of the ortho-methyl group. |
Step-by-Step Workflow
-
Inertion: Purge reaction vial with Argon.
-
Loading: Add this compound (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Solvation: Add degassed Toluene/Water.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/LC-MS.
-
Deprotection (Post-Coupling): Treat crude biaryl intermediate with TFA/DCM (1:1) at RT for 1 hour to reveal the free carboxylic acid.
Visualizations
Synthesis & Application Workflow
The following diagram illustrates the logical flow from starting material to final drug scaffold, highlighting the orthogonal protection strategy.
Figure 1: Synthetic workflow illustrating the "Protect-Couple-Deprotect" strategy utilized in medicinal chemistry campaigns.
Steric Hindrance in Catalysis
This diagram details the specific catalytic cycle challenges imposed by the ortho-methyl group.
Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the C3-methyl substituent.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11845988, this compound. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (1973).[3] Tert-butyl Esters via Reaction of Acid Chlorides with t-Butanol. Org. Synth. Coll. Vol. 5, 184. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Contextual citation for SPhos/XPhos usage in hindered aryls).
Sources
Technical Guide: Commercial Availability and Strategic Sourcing of Tert-butyl 4-bromo-3-methylbenzoate
CAS: 347174-28-1 | Formula: C₁₂H₁₅BrO₂ | Mol.[1][2][3] Weight: 271.15 g/mol [2][3]
Part 1: Executive Summary
Tert-butyl 4-bromo-3-methylbenzoate is a critical orthogonal building block in medicinal chemistry, widely utilized in the synthesis of Mcl-1 inhibitors (oncology) and HCV NS5B polymerase inhibitors (virology). Its value lies in its dual-functional nature: the bromine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl ester provides a robust carboxylic acid protecting group that is stable to basic conditions but selectively cleavable under acidic regimes (e.g., TFA/DCM).
This guide analyzes the commercial landscape for this intermediate, detailing synthesis routes that impact impurity profiles, vetting suppliers, and establishing quality control protocols for drug development campaigns.
Part 2: Chemical Profile & Technical Context[2][3]
Physicochemical Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 347174-28-1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~330 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |
| Stability | Stable under standard conditions; Hydrolyzes in strong acid |
| Hazards | Irritant (H315, H319, H335); Avoid strong oxidizers |
Structural Utility in Drug Design
The molecule is designed for divergent synthesis . The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl carbon during metal-catalyzed reactions, reducing side reactions common with methyl or ethyl esters.
-
Orthogonality: The tert-butyl ester survives basic hydrolysis (LiOH/MeOH) used to cleave other esters, allowing for sequential deprotection strategies.
-
Scaffold Construction: The 3-methyl group introduces steric constraints often required to lock conformations in biaryl systems, improving binding affinity in protein pockets (e.g., BCL-2 family proteins).
Part 3: Synthesis & Manufacturing Context
Understanding the synthesis route is vital for sourcing, as it predicts the impurity profile of the commercial material. There are two dominant industrial routes.
Synthesis Workflows
Route A (Acid Chloride Method): Standard scale-up route. Involves converting the acid to acid chloride, then reacting with tert-butanol/base. Route B (Transesterification/Coupling): Milder, often used for smaller batches or to avoid acid chloride instability.
Figure 1: Primary industrial synthesis pathways. Route A is preferred for kilogram-scale production due to cost-efficiency, though moisture control is critical to prevent anhydride impurities.
Part 4: Commercial Landscape & Supplier Tiering
The market for CAS 347174-28-1 is segmented into Catalog Suppliers (Research Scale) and CRO/CMO (Bulk Scale).
Supplier Analysis Table[1]
| Supplier Tier | Representative Vendors | Scale | Lead Time | Strategic Use Case |
| Tier 1: Global Catalog | AK Scientific , Matrix Scientific , Combi-Blocks | mg – 100g | 1–5 Days | Hit-to-lead screening; Reference standards. High reliability. |
| Tier 2: Aggregators | eMolecules , PubChem Vendors | Varies | 2–4 Weeks | Sourcing from obscure Asian labs. Requires strict QC validation upon receipt. |
| Tier 3: Custom Synthesis | WuXi AppTec , Enamine , Pharmablock | kg – MT | 4–8 Weeks | GMP or GLP material for late-stage preclinical/Phase I. |
Sourcing Strategy
-
Research Scale (<50g): Purchase from Combi-Blocks or AK Scientific . These vendors typically hold US/EU stock, minimizing customs delays.
-
Pilot Scale (100g – 1kg): Request quotes from SynHet or Benchchem . Critical: Request a batch-specific CoA and H-NMR before shipment to verify the absence of the free acid precursor (CAS 7697-28-1), which can interfere with subsequent couplings.
-
Bulk Scale (>1kg): Contract a custom synthesis campaign. The acid precursor (4-bromo-3-methylbenzoic acid) is a commodity chemical (
300/kg), making the tert-butyl ester economically viable to manufacture on demand rather than buying from catalog stock.
Part 5: Quality Assurance & Validation Protocols
When sourcing from Tier 2 suppliers, "purity >95%" is often insufficient for sensitive catalytic reactions.
Critical Impurity Analysis
-
Free Acid (Precursor): Will quench basic reagents (e.g., K₂CO₃) in Suzuki couplings.
-
Detection: ¹H NMR (Look for broad singlet at >11 ppm).
-
-
Anhydride Dimers: Formed during acid chloride activation (Route A).
-
Detection: IR Spectroscopy (Doublet carbonyl stretch ~1800 cm⁻¹) or LC-MS (Dimer mass).
-
Recommended QC Workflow
Figure 2: Incoming material quality control decision tree.
Part 6: Handling and Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While tert-butyl esters are relatively stable, moisture can lead to slow hydrolysis over months.
-
Handling: Use standard PPE. If the material presents as an oil, weigh by difference using a syringe to avoid loss on weighing boats.
-
Safety: In case of skin contact, wash with soap and water. The compound is a potential skin and eye irritant.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11845988, this compound. Retrieved January 29, 2026 from [Link]
- AbbVie Inc. (2008).7-Substituted Indole as Mcl-1 Inhibitors. European Patent EP 3243814 B1. (Describes synthesis via acid chloride route).
- Merck Sharp & Dohme Corp. (2012).Fused Bicyclic Oxazolidinone CETP Inhibitor. U.S. Patent 9,346,825.
Sources
Strategic Synthesis of Tert-Butyl 4-Bromo-3-Methylbenzoate: A Comparative Technical Guide
Executive Summary
The preparation of tert-butyl 4-bromo-3-methylbenzoate (CAS: 347174-28-1) represents a classic challenge in organic synthesis: installing a bulky ester group onto a sterically encumbered aromatic ring while preserving a halogen handle (Ar-Br) for downstream cross-coupling (e.g., Suzuki-Miyaura).
While simple methyl or ethyl esters are trivial to synthesize via Fischer esterification, the tert-butyl ester requires specific methodologies to circumvent the steric bulk of the tert-butyl group and the reversibility of acid-catalyzed pathways. This guide details two high-fidelity protocols:
-
The
/DMAP Route: A mild, "green" approach ideal for late-stage functionalization or research-scale synthesis where purity is paramount. -
The Acid Chloride Route: A robust, scalable method utilizing thionyl chloride (
), suitable for gram-to-kilogram scale-up where reagent cost is the primary driver.
Part 1: Strategic Pathway Selection
Before initiating synthesis, the researcher must evaluate the scale and sensitivity of the substrate. The following decision matrix outlines the logic for selecting the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and operational constraints.
Part 2: Protocol A — The Mild Approach ( / DMAP)
This method, often attributed to Takeda and colleagues, utilizes Di-tert-butyl dicarbonate (
Mechanistic Insight
The reaction proceeds via the activation of the carboxylic acid by
Figure 2: Mechanistic flow of the DMAP-catalyzed esterification using
Experimental Protocol
Scale: 10 mmol (approx. 2.15 g of starting acid)
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol) in anhydrous Tert-butanol (
-BuOH) (20 mL) and Tetrahydrofuran (THF) (10 mL).-
Note:
-BuOH acts as both solvent and reagent to push equilibrium, though provides the alkyl group.
-
-
Activation: Add Di-tert-butyl dicarbonate (
) (4.36 g, 20.0 mmol, 2.0 equiv). -
Catalysis: Add DMAP (0.37 g, 3.0 mmol, 0.3 equiv) in one portion.
-
Observation: Gas evolution (
) will begin immediately. This is the self-validating sign of reaction progress.
-
-
Reaction: Stir the mixture at 35–40 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 1M HCl (2 x 20 mL) to remove DMAP.
-
Wash with Saturated
(2 x 20 mL) to remove unreacted acid. -
Wash with Brine (20 mL), dry over
, and concentrate in vacuo.
-
-
Purification: The crude residue is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Yield Expectation: 90–98% as a clear, viscous oil or low-melting solid.
Part 3: Protocol B — The Classical Approach (Acid Chloride)
For scales exceeding 20g, the cost of
Experimental Protocol
Scale: 50 mmol (approx. 10.75 g of starting acid)
-
Chlorination: In a 250 mL flask, suspend 4-bromo-3-methylbenzoic acid (10.75 g, 50 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Reagent Addition: Add Thionyl Chloride (
) (8.9 g, 5.5 mL, 75 mmol, 1.5 equiv) followed by a catalytic drop of DMF (dimethylformamide). -
Reflux: Heat to reflux (40 °C) for 2 hours.
-
Validation: The suspension will clear as the acid chloride forms.
-
-
Evaporation: Concentrate the mixture to dryness to remove excess
. (Caution: Trap acidic vapors). Re-dissolve the crude acid chloride in anhydrous DCM (50 mL). -
Esterification: Cool the solution to 0 °C. Add a mixture of
-BuOH (7.4 g, 100 mmol, 2 equiv) and Pyridine (7.9 g, 100 mmol, 2 equiv) dropwise.-
Alternative: For faster reaction, use Potassium tert-butoxide (
-BuOK) in THF, but strict temperature control (-78 °C to 0 °C) is required to prevent nucleophilic aromatic substitution or elimination.
-
-
Workup: Wash with water, 1M HCl, and Brine. Dry and concentrate.
Yield Expectation: 80–90%.
Part 4: Comparative Analysis & Data
| Parameter | Method A ( | Method B (Acid Chloride) |
| Reagent Cost | High ( | Low ( |
| Atom Economy | Low (Generates | Moderate (Generates |
| Operational Safety | Excellent (No noxious gases) | Moderate (Requires fume hood for |
| Purification | Minimal (Simple wash) | Moderate (May require distillation) |
| Reaction Time | 4–12 Hours | 3–5 Hours |
| Suitability | Research / MedChem (<20g) | Process / Scale-up (>20g) |
Part 5: Safety & Handling
-
4-Bromo-3-methylbenzoic acid: Causes skin irritation (H315) and serious eye irritation (H319).[1][2] Handle with gloves.[2][3]
-
Di-tert-butyl dicarbonate (
): Flammable solid. Inhalation can be fatal (acute toxicity). Store in a refrigerator; it melts at 23 °C. -
Thionyl Chloride: Reacts violently with water. Causes severe skin burns.[4] Use only in a well-ventilated fume hood.
References
-
Takeda, K., et al. (1994). "A Simple and Convenient Method for the Preparation of tert-Butyl Esters Using Di-tert-butyl Dicarbonate."[5] Synthesis, 1994(10), 1063–1066.
-
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(10), 3487–3493.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11845988, this compound." PubChem. [1]
-
Fisher Scientific. (2021). "Safety Data Sheet: 4-Bromo-3-methylbenzoic acid."
Sources
Methodological & Application
Application Note: Optimized Sonogashira Coupling of Sterically Hindered Aryl Bromides
Executive Summary
This guide details the protocol for the Sonogashira cross-coupling of tert-butyl 4-bromo-3-methylbenzoate with terminal alkynes. This specific substrate presents a dual challenge common in medicinal chemistry:
-
Steric Hindrance: The methyl group at the ortho position (C3) creates steric strain around the reactive bromide (C4), impeding the oxidative addition step and potentially slowing transmetallation.
-
Acid Sensitivity: The tert-butyl ester is acid-labile. While stable under basic coupling conditions, it requires careful pH control during workup to prevent hydrolysis to the carboxylic acid.
This note provides two validated methods: a Standard Robust Protocol (Method A) for general screening and a High-Efficiency Protocol (Method B) utilizing Buchwald ligands for difficult alkynes or rapid kinetics.
Mechanistic Analysis & Pre-Reaction Strategy
The Steric Challenge
In standard Sonogashira couplings, the rate-limiting step for aryl bromides is often oxidative addition .[1] For this substrate, the C3-methyl group creates a "picket fence" effect.
-
Impact: The bulky phosphine ligands on Palladium must align to accommodate the ortho-substituent.
-
Solution: Use of elevated temperature (60°C) or electron-rich, bulky ligands (e.g., XPhos) that facilitate oxidative addition despite the steric penalty.
Visualization: Steric Impact on Catalytic Cycle
The following diagram illustrates where the ortho-methyl group impacts the catalytic cycle.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-methyl group.
Experimental Protocols
Reagent Preparation & Safety
-
Solvents: Anhydrous DMF or THF (degassed). Oxygen promotes Glaser homocoupling of the alkyne.
-
Base: Triethylamine (Et3N) or Diisopropylamine (DIPA).
-
Catalyst Handling: Pd(PPh3)2Cl2 is air-stable but should be stored under argon. CuI is light sensitive; use fresh white/off-white CuI. Green/blue CuI indicates oxidation and should be purified or discarded.
Method A: Standard Robust Protocol (Cost-Effective)
Recommended for initial scale-up and standard alkynes.
Reaction Setup:
-
Charge: To a dry reaction vial equipped with a stir bar, add:
-
This compound (1.0 equiv)
-
Pd(PPh3)2Cl2 (3–5 mol%)
-
CuI (2–3 mol%)
-
-
Inertion: Seal the vial and cycle vacuum/Argon (3x).
-
Solvent/Base: Inject anhydrous DMF (0.2 M concentration relative to substrate) and Et3N (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is volatile, add it last.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: The ortho-methyl group necessitates heating; Room Temperature (RT) is likely insufficient for complete conversion with this catalyst system.
-
Workup (Crucial for Ester Stability):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 50% Saturated NH4Cl (aq). Do not use HCl.
-
Wash 2: 5% NaHCO3 (aq) or Water.
-
Dry: Over Na2SO4, filter, and concentrate.
Method B: High-Efficiency Protocol (Advanced)
Recommended for sterically demanding alkynes or if Method A stalls.
Rationale: Uses XPhos , a bulky, electron-rich Buchwald ligand that boosts oxidative addition on hindered aryl halides and accelerates reductive elimination.
Reaction Setup:
-
Charge:
-
Substrate (1.0 equiv)
-
Pd(OAc)2 (2 mol%)
-
XPhos (4 mol%)
-
Cs2CO3 (2.0 equiv) - Inorganic base often superior for XPhos systems.
-
-
Solvent: Anhydrous Toluene or Acetonitrile.
-
Conditions: Heat at 80°C for 2–6 hours under Argon.
-
Note: Copper (CuI) can often be omitted in this system ("Copper-free Sonogashira"), reducing homocoupling byproducts.
Data Summary & Process Control
Comparison of Methods
| Feature | Method A (Standard) | Method B (Advanced) |
| Catalyst | Pd(PPh3)2Cl2 / CuI | Pd(OAc)2 / XPhos |
| Cost | Low | High (Ligand cost) |
| Temperature | 60°C | 80°C |
| Steric Tolerance | Moderate | Excellent |
| Homocoupling Risk | Moderate (due to Cu) | Low (if Cu-free) |
| Workup | Requires Cu removal | Simpler (if Cu-free) |
Purification & Metal Scavenging
For pharmaceutical applications, residual Pd and Cu must be minimized.
-
Silica Gel: Standard flash chromatography removes bulk metals.
-
Scavengers: If Pd residue remains (>20 ppm), treat the organic phase with QuadraSil MP or wash with 0.1 M aqueous EDTA (pH 8) .
-
Warning: Ensure EDTA solution is not acidic to protect the tert-butyl ester.
-
Troubleshooting & Optimization Workflow
Use the following decision tree to guide your optimization if the standard protocol fails.
Figure 2: Optimization decision tree for hindered Sonogashira coupling.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Gelb, T. & Buchwald, S. L. (2003). Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[2] Journal of the American Chemical Society. (Contextual reference for XPhos utility in hindered systems).
-
PubChem. (n.d.). This compound Compound Summary.
Sources
Use as a protected carboxylic acid in multi-step synthesis
Application Note: Strategic Protection of Carboxylic Acids in Complex Molecule Synthesis
Introduction: The Chemoselectivity Challenge
In multi-step synthesis—particularly in peptide chemistry, macrolide formation, and late-stage drug functionalization—the carboxylic acid is a "high-maintenance" functional group. Its acidic proton (
Successful total synthesis relies on Orthogonality : the ability to modify one functional group without affecting others. This guide details three distinct protection strategies that form a non-overlapping "triad" of orthogonality:
-
Acid-Labile: tert-Butyl (t-Bu) Esters.
-
Transition-Metal-Labile: Allyl (Alloc) Esters.
Strategic Selection Guide
Do not select a protecting group (PG) based on ease of formation alone; select it based on the conditions required for its removal. Use the decision logic below to select the appropriate PG for your synthetic route.
Figure 1: Decision tree for selecting orthogonal carboxylic acid protection.
Protocol 1: The Acid-Labile Route (tert-Butyl Esters)
Mechanism & Rationale:
The tert-butyl group provides significant steric shielding, making the carbonyl less susceptible to nucleophilic attack. It is stable to basic hydrolysis and hydrogenolysis but cleaves rapidly in acidic media via an
Recommended Method: tert-Butyl 2,2,2-trichloroacetimidate (TBTA)
While
Experimental Protocol
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)
-
Catalyst:
(0.1 equiv) or Cyclohexane (solvent)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous Cyclohexane or DCM (5 mL) under an inert atmosphere (
). -
Activation: Add TBTA (2.0 mmol) in one portion.
-
Catalysis: Add the Lewis acid catalyst (
, 10 mol%) dropwise at room temperature (25°C).-
Note: Reaction typically completes in 2–16 hours. Trichloroacetamide precipitates as a white solid byproduct.
-
-
Workup: Filter off the trichloroacetamide precipitate. Wash the filtrate with saturated
to remove trace acid. -
Purification: Concentrate the organic layer. Flash chromatography is usually sufficient (Silica gel, Hexane/EtOAc).
Cleavage (Deprotection):
-
Standard: TFA/DCM (1:1 v/v) for 1 hour at 0°C
RT. -
Scavengers: If the substrate contains electron-rich aromatics (e.g., Tryptophan), add Triisopropylsilane (TIPS) (2.5% v/v) to scavenge the generated
-butyl cations and prevent alkylation of the ring.
Protocol 2: The Hydrogenolysis Route (Benzyl Esters)
Mechanism & Rationale: Benzyl esters are orthogonal to t-butyl esters. They are stable to TFA but cleaved by catalytic hydrogenolysis. This is the "Gold Standard" for late-stage deprotection in total synthesis as it occurs under neutral conditions.
Experimental Protocol
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step:
-
Preparation: Suspend the carboxylic acid (1.0 mmol) and
(1.5 mmol) in dry DMF (3 mL).-
Why Cesium? The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion compared to sodium or potassium.
-
-
Alkylation: Add Benzyl Bromide (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of acid).
-
Workup: Dilute with EtOAc and wash copiously with water and brine (to remove DMF).
-
Purification: Flash chromatography.
Cleavage (Hydrogenolysis):
-
Conditions:
(1 atm, balloon), 10% Pd/C (5–10 wt%), MeOH or EtOAc. -
Mechanism: Palladium inserts into the benzylic C-O bond. Hydrogen reduces the complex, releasing Toluene and the free Acid.
-
Troubleshooting: If the reaction stalls, check for "Catalyst Poisons" (Sulfur, Amines). Add 1 drop of acetic acid to protonate amines, or switch to
(Pearlman's Catalyst).
Protocol 3: The Transition-Metal Route (Allyl Esters)
Mechanism & Rationale:
Allyl esters offer unique orthogonality. They are stable to both TFA (acid) and Hydrogenolysis (if controlled). Cleavage is achieved via a
Figure 2: The catalytic cycle of Palladium-mediated allyl deprotection.
Experimental Protocol
Reagents:
-
Allyl Ester Substrate (1.0 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv / 5 mol%) -
Scavenger: Morpholine or Pyrrolidine (2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Inert Environment: Flame-dry glassware and cool under Argon. Oxygen oxidizes the Pd(0) catalyst, killing the reaction.
-
Dissolution: Dissolve substrate (1.0 mmol) in degassed THF (5 mL).
-
Scavenger Addition: Add Morpholine (2.0 mmol).
-
Role of Morpholine: It acts as the nucleophile to attack the
-allyl ligand, preventing the reaction from reversing.
-
-
Catalyst Addition: Add
(0.05 mmol) quickly. Wrap the flask in foil (light sensitive). -
Reaction: Stir at room temperature for 15–60 minutes.
-
Workup: The product is often the morpholine salt of the acid. Wash with 1N HCl (to remove excess morpholine and protonate the acid) and extract with EtOAc.
Comparative Stability Data
| Reagent / Condition | tert-Butyl Ester | Benzyl Ester | Allyl Ester | Methyl Ester |
| TFA (Acid) | Unstable (Cleaves) | Stable | Stable | Stable |
| H2 / Pd-C | Stable | Unstable (Cleaves) | Unstable (Reduces) | Stable |
| NaOH (Base) | Stable (Steric bulk) | Unstable (Hydrolysis) | Unstable | Unstable |
| Pd(PPh3)4 | Stable | Stable | Unstable (Cleaves) | Stable |
| LiAlH4 | Unstable (Reduces) | Unstable | Unstable | Unstable |
References
-
Greene's Protective Groups in Organic Synthesis , 6th Edition.[4] Wuts, P.G.M. (2014). John Wiley & Sons.
-
Steglich Esterification (DCC/DMAP): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Allyl Deprotection Mechanism: Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.
-
tert-Butyl Trichloroacetimidate Method: Armstrong, A., et al. (1988). tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters and ethers. Tetrahedron Letters, 29(20), 2483-2486.
Sources
Precision Deprotection of the tert-Butyl Ester Group
Introduction
The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis, particularly within peptide chemistry and the development of polyfunctional small molecules. Its steric bulk provides excellent stability against nucleophilic attack and basic hydrolysis (e.g., saponification conditions), making it orthogonal to methyl, ethyl, and benzyl esters.
However, the utility of the t-Bu ester hinges on its clean removal.[1] While acidolysis is the standard deprotection method, the generation of the reactive tert-butyl carbocation intermediate poses significant risks—specifically, the alkylation of electron-rich residues (tryptophan, tyrosine, methionine).[2] This guide provides a mechanistic understanding of these challenges and detailed protocols to ensure high-yield, high-purity deprotection.
Mechanistic Insight & Scavenging Principles
The Acidolysis Equilibrium
Deprotection of t-Bu esters proceeds via an
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst.[3][4]
-
Fragmentation: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the stable tert-butyl cation and the free carboxylic acid.
-
Fate of the Cation: The tert-butyl cation is highly electrophilic.[2] In an ideal scenario, it eliminates a proton to form isobutylene (gas), which escapes the system. However, in a closed system or viscous solution, the cation exists in equilibrium and can re-attach to the carboxylate or alkylate other nucleophiles on the substrate.
The Role of Scavengers
To drive the reaction to completion and prevent side reactions, scavengers are employed.[2][5][6] These are nucleophilic species (silanes, thiols, water) that react irreversibly with the tert-butyl cation, effectively removing it from the equilibrium.
Visualization: Mechanism & Scavenger Action
(Graphviz Diagram illustrating the reaction pathway)
Figure 1: Mechanistic pathway of acid-catalyzed deprotection showing the critical divergence between gas elimination, scavenging, and side-reaction pathways.
Reagent Selection Matrix
Choose the deprotection reagent based on substrate sensitivity and the presence of other protecting groups.
| Reagent System | Acidity | Selectivity Profile | Recommended Use Case |
| TFA / DCM | Strong | Cleaves t-Bu, Boc, Trityl. Leaves Fmoc, Benzyl, Methyl intact. | Standard small molecules; Global peptide deprotection. |
| HCl / Dioxane | Strong | Similar to TFA but non-oxidizing. | Substrates sensitive to trifluoroacetylation.[2][5] |
| ZnBr₂ / DCM | Mild (Lewis Acid) | High Selectivity. Cleaves t-Bu but leaves N-Boc and Fmoc intact (slowly). | Complex synthesis requiring orthogonal protection. |
| Formic Acid | Medium | Cleaves t-Bu; slower than TFA. | Tryptophan-containing peptides (avoids t-butylation of indole). |
| TMSOTf / Lutidine | Strong (Lewis Acid) | Very fast; anhydrous conditions. | Substrates sensitive to protic acids. |
Experimental Protocols
Protocol A: Standard Solution-Phase Deprotection (TFA)
Application: Robust small molecules and simple peptides. Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1][2][7]
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM. The final concentration should be 0.1 M to 0.2 M.
-
Note: DCM helps solubilize the non-polar protected material.
-
-
Acid Addition: Add TFA slowly to the stirring solution.
-
Standard Ratio: 1:1 v/v (TFA:DCM) is common, but 1:4 (20% TFA) is often sufficient and gentler.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC or LC-MS after 30 mins. Most reactions complete in 1–3 hours.
-
Observation: Evolution of gas bubbles (isobutylene) indicates reaction progress.
-
-
Work-up (Critical):
-
Method 1 (Volatile Products): Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
-
Method 2 (Precipitation): If the product is a salt/peptide, add cold diethyl ether or MTBE to precipitate the product. Centrifuge/filter to collect.
-
Protocol B: The "Scavenger Cocktail" (Peptide/Sensitive Substrates)
Application: Molecules containing Methionine (Met), Cysteine (Cys), Tyrosine (Tyr), or Tryptophan (Trp). Rationale: Prevents t-butylation of side chains.[2]
Cocktail Composition (Reagent K analogue):
-
TFA (82.5%)
-
Phenol (5%) - Scavenges Tyr protection
-
Water (5%) - Hydrolyzes t-Bu cation
-
Thioanisole (5%) - Protects Met/Cys[8]
-
Triisopropylsilane (TIS) (2.5%) - Highly effective hydride donor for cations
Procedure:
-
Dissolve the substrate directly in the pre-mixed cocktail (approx. 10 mL per gram of substrate).
-
Stir under nitrogen for 2–3 hours.
-
Precipitate the product by pouring the reaction mixture into 10-fold volume of ice-cold diethyl ether.
-
Wash the pellet with ether to remove scavengers.
Protocol C: Lewis Acid Selective Deprotection (ZnBr₂)
Application: Removal of t-Bu ester in the presence of N-Boc or Fmoc groups (Orthogonal Strategy). Reference: J. Org.[4][9][10] Chem. 2004, 69, 18, 6131–6133.[9][11]
-
Preparation: Suspend anhydrous ZnBr₂ (5.0 equiv) in DCM.
-
Addition: Add the substrate (1.0 equiv) to the suspension.
-
Reaction: Stir vigorously at room temperature for 24 hours.
-
Note: This reaction is heterogeneous and significantly slower than TFA acidolysis.
-
-
Work-up: Add water to quench. Extract with DCM.[1][2][7][10][12] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Workflow Decision Matrix
Use this logic flow to determine the optimal protocol for your specific molecule.
Figure 2: Decision tree for selecting the appropriate deprotection methodology based on substrate functionality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Equilibrium reached; Isobutylene trapped. | 1. Increase dilution (favors dissociation).2. Bubble N₂ through solution to displace isobutylene.3. Add TIS (Triisopropylsilane) as a cation trap.[2][6][8] |
| New Impurity (+56 Da) | t-Butylation of nucleophilic residue. | CRITICAL: Switch to Protocol B. Ensure TIS and Water are present. Do not extend reaction time unnecessarily. |
| Product Degradation | Acid sensitivity of other groups.[1][7][9][10][12] | Switch to Protocol C (ZnBr₂) or use dilute TFA (5-10%) in DCM at 0°C. |
| Oily Residue | Residual TFA or Scavengers. | Co-evaporate with Toluene.[2] If using Phenol/TIS, perform an ether precipitation or column chromatography. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[13][14] Wiley-Interscience. (Standard reference for functional group compatibility).
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Kaul, R., et al. J. Org.[9][10][11] Chem.2004 , 69, 6131-6133.[9][11]
-
Cleavage of the OtBu Ester Group. BenchChem Application Notes. (General protocols for acid-catalyzed cleavage).
-
Scavengers for t-butyl Cation in Peptide Synthesis. Thermo Fisher Scientific Technical Guide. (Detailed scavenger cocktail formulations).
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Li, B., et al. J. Org.[10][15] Chem.2006 , 71, 9045-9050.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. dokumen.pub [dokumen.pub]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
Application Note: Precision Synthesis of Sterically Congested Biphenyls via Tert-butyl 4-bromo-3-methylbenzoate
This Application Note is designed for research scientists and process chemists. It details the strategic utilization of Tert-butyl 4-bromo-3-methylbenzoate (CAS: 347174-28-1) in the synthesis of substituted biphenyls—a privileged scaffold in medicinal chemistry (e.g., Angiotensin II receptor antagonists).
Executive Summary
This compound represents a high-value "linchpin" intermediate. Its utility stems from two orthogonal features:
-
The Tert-butyl Ester: A robust masking group for the carboxylic acid, stable to the basic/nucleophilic conditions of cross-coupling, yet easily cleaved under acidic conditions.
-
The 3-Methyl Group: Provides necessary steric bulk for atropisomer control or conformational restriction in drug targets, though it imposes kinetic penalties on the cross-coupling step.
This guide provides a self-validating protocol for overcoming the steric hindrance imposed by the ortho-methyl group to achieve high-yield biaryl synthesis.
Strategic Analysis & Mechanistic Insight
The "Ortho-Effect" in Palladium Catalysis
The primary challenge in utilizing this substrate is the methyl group at the 3-position, ortho to the reactive bromine.
-
Oxidative Addition: The steric bulk hinders the approach of the Palladium(0) species to the C-Br bond, raising the activation energy for oxidative addition.
-
Transmetallation: The crowded environment around the Pd(II) center can retard the transfer of the aryl group from the boronate.
Strategic Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) is critical. These ligands facilitate oxidative addition by increasing electron density on the Pd center and stabilize the monoligated Pd(0) species [1].
Orthogonal Protection Strategy
The tert-butyl ester serves as a "base-stable, acid-labile" protecting group. This allows the Suzuki coupling (basic conditions) to proceed without hydrolyzing the ester. Subsequent treatment with Trifluoroacetic acid (TFA) or Lewis acids releases the free carboxylic acid pharmacophore.
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Recommended for coupling this compound with sterically demanding or electron-poor aryl boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 20 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) catalyst).
-
Charge Reagents: Add the Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the flask against a positive pressure of Argon.
-
Reaction Initiation: Seal the flask and heat the mixture to 80–100°C in an oil bath.
-
Monitoring: Monitor reaction progress via TLC or LC-MS every 2 hours. The ortho-methyl group may extend reaction times to 4–12 hours.
-
Checkpoint: If conversion stalls <50%, add a second portion of catalyst/ligand (1 mol%).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Deprotection (Ester Cleavage)
Converts the coupled biaryl ester to the free carboxylic acid.
Reagents:
-
Substrate: Purified Biaryl Tert-butyl Ester
-
Reagent: Trifluoroacetic Acid (TFA) (10–20 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
-
Scavenger (Optional): Triethylsilane (if cation-sensitive groups are present)
Methodology:
-
Dissolve the substrate in anhydrous DCM at 0°C.
-
Add TFA dropwise. Allow to warm to room temperature.
-
Stir for 1–3 hours (Monitor by TLC; disappearance of the non-polar ester spot).
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Result: The product is typically obtained as a solid carboxylic acid, often requiring no further purification.
Visualization of Workflows
Figure 1: Reaction Workflow & Logic
This diagram illustrates the critical decision points and flow from starting material to final drug scaffold.
Caption: Operational workflow for the synthesis of biphenyl acids from bromobenzoate precursors.
Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
Comparison of catalytic systems for hindered substrates.
| Parameter | Standard Condition | High-Performance Condition | Why Use High-Performance? |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos prevents Pd aggregation and speeds up oxidative addition on hindered rings [2]. |
| Base | Na₂CO₃ | K₃PO₄ | Stronger base facilitates transmetallation of hindered boronic acids. |
| Solvent | DMF | Toluene/Water | Biphasic system often reduces protodeboronation side reactions. |
| Temp | 80°C | 100°C | Higher energy required to overcome steric barrier of the 3-methyl group. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Root Cause:[1] Catalyst deactivation or failure of oxidative addition due to sterics.
-
Fix: Switch to SPhos or XPhos ligands. Ensure strict oxygen-free conditions.
-
-
Problem: Homocoupling of Boronic Acid.
-
Root Cause:[1] Oxygen presence or slow transmetallation.
-
Fix: Degas solvents more thoroughly. Add the boronic acid slowly via syringe pump.
-
-
Problem: Ester Hydrolysis during Coupling.
-
Root Cause:[1] Temperature too high with hydroxide bases.
-
Fix: Use K₃PO₄ or K₂CO₃ instead of NaOH/KOH. Ensure the tert-butyl group is used (not methyl/ethyl).
-
References
-
Organic Chemistry Portal. Suzuki Coupling - Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[2] Available at: [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and hindered substrates. Available at: [Link][3]
-
Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling: Mechanism and Troubleshooting. Available at: [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Implementation of Continuous Flow Chemistry in Agrochemical and Specialty Chemical Synthesis
Abstract
The synthesis of modern agrochemicals (e.g., SDHI fungicides, neonicotinoids) and high-value specialty chemicals is increasingly constrained by the safety and thermodynamic limits of batch processing.[1] This Application Note details the strategic role of Continuous Flow Chemistry (Flow) as a transformative methodology. By decoupling residence time from reactor volume, Flow enables the safe handling of "forbidden" chemistries—high-energy nitrations, fluorinations, and photoredox catalyses—essential for next-generation active ingredients.
Part 1: The Paradigm Shift – Process Intensification
The primary role of Flow in this sector is Process Intensification (PI) . In batch reactors, heat transfer is limited by the surface-area-to-volume ratio (
Micro- and meso-flow reactors maintain high
-
Flash Chemistry: Running reactions at temperatures well above the solvent boiling point (superheating) to accelerate kinetics.
-
Hazard Containment: The active reaction volume is negligible (often <10 mL) relative to the total throughput, rendering explosions manageable.
-
Selectivity Control: Precise residence time control prevents over-reaction (e.g., mono- vs. di-nitration).
Comparative Metrics: Batch vs. Flow
| Metric | Batch Reactor (2000 L) | Continuous Flow (Meso-scale) | Impact on Agrochemicals |
| Heat Transfer Coefficient ( | 20–100 W/m²K | 2000–10,000 W/m²K | Safe management of exotherms (Nitration/Oxidation). |
| Mixing Time ( | Seconds to Minutes | Milliseconds | Critical for fast lithiations/Grignard reagents. |
| Reaction Volume | 100% of inventory | < 1% of inventory | Reduces "Inventory at Risk" for hazardous reagents ( |
| Scale-up Strategy | Geometric (Re-engineering) | Numbering-up (Parallelization) | Linear scalability; faster time-to-market. |
Part 2: Decision Logic & Workflow
Researchers should utilize the following logic gate to determine when to transition a synthesis from Batch to Flow.
Figure 1: Strategic Decision Matrix for selecting Continuous Flow over Batch processing.
Part 3: Detailed Protocols
Protocol A: Continuous Nitration of Deactivated Aromatics
Target Application: Synthesis of Nitro-aromatic Precursors for Herbicides.
Rationale: Nitration is ubiquitous in agrochemistry but notoriously dangerous in batch due to rapid exotherms and the formation of oxidative byproducts. Flow allows the use of neat fuming nitric acid without thermal runaway.
1. System Setup
-
Reagent A: Substrate (e.g., 2,4-dichlorotoluene) in organic solvent (DCM or solvent-free if liquid).
-
Reagent B: Fuming Nitric Acid (
) or Mixed Acid ( ). -
Reactor: Silicon Carbide (SiC) or Hastelloy Microreactor plate (high chemical resistance).
-
Quench: Ice/Water bath or continuous extraction module.
2. Experimental Procedure
-
Stoichiometry Calculation: Set pump flow rates to achieve a 1.1 : 1.0 molar ratio of
: Substrate. -
Thermal Equilibration: Pre-cool the reactor plate to 0°C (or desired temperature) using an external chiller.
-
Residence Time (
):-
Target: Start with
seconds.
-
-
Execution:
-
Prime pumps with solvent.
-
Switch to reagents simultaneously.
-
Allow
to pass (steady state) before collection. -
Collect output into a stirred quench vessel containing 10% NaOH at 0°C.
-
3. Self-Validating Control (Quality Assurance)
-
In-line Temperature Monitoring: Place a thermocouple at the mixing junction. A spike
above setpoint indicates mixing inefficiency or runaway initiation; trigger auto-shutdown. -
Visual Check: If the effluent turns dark brown/black immediately, oxidative degradation is occurring. Reduce temperature or residence time.
Protocol B: Photochemical C-H Functionalization
Target Application: Late-Stage Functionalization of Specialty Scaffolds.
Rationale: Photochemistry is often impossible at scale in batch due to the attenuation of light (Beer-Lambert Law). In flow, the optical path length is small (tubing diameter < 1 mm), ensuring uniform irradiation and high quantum yield.
1. System Setup
-
Reactor: FEP or PFA transparent tubing (1/16" O.D., 0.8 mm I.D.) coiled around a light source.[2][3]
-
Light Source: High-power LED module (e.g., 450 nm Blue LED) with active cooling.
-
Reagents: Substrate + Photocatalyst (e.g., Ir/Ru complex) + Radical Precursor.
2. Experimental Procedure
-
Photon Flux Calibration: Determine the photon flux using standard ferrioxalate actinometry if absolute quantum yield is required. For synthesis, ensure LED intensity is constant.
-
Degassing: Critical Step. Oxygen quenches many excited states. Sparge Reagent A and B solutions with Argon for 15 mins prior to pumping, or use an in-line membrane degasser.
-
Flow Execution:
-
Pump reagents through the transparent coil.
-
Maintain temperature at 25°C (fan cooling) to prevent thermal background reactions.
-
Use a Back Pressure Regulator (BPR) set to 75 psi if heating is required or to keep volatile solvents liquid.
-
3. Self-Validating Control
-
Slug Flow Verification: Introduce a small nitrogen bubble. If the bubble moves smoothly without breaking up, laminar flow is established.
-
Conversion vs. Flow Rate: Run the reaction at three flow rates (e.g., 0.5, 1.0, 2.0 mL/min). Plot Conversion vs.
. Linearity indicates the reaction is photon-limited; a plateau indicates it is reagent-limited.
Part 4: Workflow Visualization
Figure 2: Schematic of a standard continuous flow synthesis rig including in-line analysis.
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and drug discovery. Molecular Diversity, 15, 613–630. [Link]
-
Kockmann, N., & Roberge, D. M. (2011). Scale-up Concept of Micro- and Milli-Reactors for Industrial Flow Processes. Chemical Engineering & Technology, 34(4). [Link]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[1][4] Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
-
Cambié, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noël, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews, 116(17), 10276–10341. [Link]
Sources
Use in the preparation of active pharmaceutical ingredients (APIs)
Application Note: Advanced Continuous Flow Synthesis and Integrated Crystallization for API Manufacturing
Abstract
The pharmaceutical industry is currently undergoing a paradigm shift from batch to continuous manufacturing, driven by the need for safer, more efficient, and higher-quality production methods.[1][2][3][4] This shift is supported by regulatory frameworks such as the ICH Q13 Guideline on Continuous Manufacturing of Drug Substances and Drug Products . This Application Note details a validated protocol for the continuous synthesis of a high-potency API intermediate, utilizing flow chemistry to manage exothermic hazards, followed by an integrated continuous crystallization step to control polymorphism and purity.
Introduction: The Case for Flow Chemistry in API Prep
Traditional batch processing often struggles with heat transfer limitations, "hot spots," and the accumulation of hazardous intermediates. Continuous flow chemistry addresses these critical process parameters (CPPs) by miniaturizing the reaction volume, thereby increasing the surface-area-to-volume ratio.
Key Advantages:
-
Safety: Hazardous intermediates (e.g., organolithiums, azides) are generated and consumed in situ, minimizing the inventory of energetic compounds.
-
Selectivity: Precise control over mixing and residence time prevents over-reaction and byproduct formation.
-
Scalability: Scale-up is achieved by "numbering up" (running longer) rather than increasing reactor geometry, maintaining consistent hydrodynamics.
Core Methodology: Continuous Flow Synthesis[4][5][6][7][8]
Experimental Design Strategy
The following protocol describes the synthesis of a model API intermediate via a Lithium-Halogen Exchange followed by an electrophilic quench. This reaction class is notoriously difficult in batch mode due to extreme exothermicity and the requirement for cryogenic conditions (–78 °C). In flow, this can often be performed at much milder temperatures (e.g., –20 °C to 0 °C) due to superior heat removal.
Flow Reactor Configuration
The system consists of two reactor modules:
-
Module A (Lithiation): A coil reactor where the aryl halide precursor is mixed with n-Butyllithium (n-BuLi).
-
Module B (Electrophilic Trapping): A second mixing point where the lithiated species reacts with an electrophile (e.g., a ketone or amide).
Figure 1: Continuous Flow Synthesis Workflow
Caption: Schematic of a dual-stage continuous flow reactor for high-energy API intermediate synthesis.
Detailed Protocol: Lithiation-Substitution Sequence
Reagents:
-
Solution A: 1.0 M Aryl Bromide in dry THF.
-
Solution B: 1.2 M n-BuLi in Hexanes.
-
Solution C: 1.5 M Electrophile (e.g., Benzaldehyde) in dry THF.
System Parameters:
-
Flow Rate A: 1.0 mL/min[5]
-
Flow Rate B: 0.9 mL/min (1.08 eq stoichiometry)
-
Temperature: -20 °C (Reactor 1), 0 °C (Reactor 2)
-
System Pressure: 5 bar (Back Pressure Regulator) to prevent solvent boiling.
Step-by-Step Procedure:
-
System Priming: Flush the entire reactor system with anhydrous THF for 20 minutes to remove moisture and oxygen.
-
Thermal Equilibration: Set the cooling unit to -20 °C. Allow the reactor coils to equilibrate for 15 minutes.
-
Reaction Initiation: Start Pumps A and B simultaneously. The residence time in Reactor 1 is set to 30 seconds to ensure complete lithiation without decomposition (Wurtz coupling).
-
Coupling Step: Start Pump C. The lithiated stream meets the electrophile at Mixer 2. The combined stream enters Reactor 2 (0 °C) for a residence time of 2 minutes .
-
Quenching: The reactor output is directed into a stirred vessel containing saturated aqueous NH₄Cl.
-
Steady State: Collect the product only after 3 system volumes have passed (approx. 10 minutes) to ensure steady-state conditions.
Data Comparison: Batch vs. Flow
| Parameter | Batch Process (-78 °C) | Continuous Flow (-20 °C) | Impact |
| Residence Time | 2 - 4 Hours | 2.5 Minutes | 98% Reduction |
| Yield | 78% | 92% | +14% Increase |
| Impurity Profile | 5-8% Dimer Impurity | < 0.5% Dimer | Higher Purity |
| Safety | High Risk (Accumulation) | Low Risk (In-situ consumption) | Inherently Safer |
Downstream Integration: Continuous Crystallization
Once the API is synthesized, isolation via continuous crystallization ensures consistent particle size distribution (PSD) and polymorph control. We utilize a Mixed Suspension Mixed Product Removal (MSMPR) crystallizer setup.[5]
Mechanism:
The product stream from the reactor is fed into a crystallizer where an anti-solvent is added continuously.[5] The residence time (
Figure 2: Integrated Crystallization Logic
Caption: Workflow for continuous anti-solvent crystallization with PAT feedback loops.
Protocol for Crystallization:
-
Feed Preparation: The organic phase from the synthesis is concentrated to a specific supersaturation point.
-
Nucleation: Feed solution enters the MSMPR vessel. Anti-solvent is added at a ratio of 1:1.
-
Growth: The mean residence time is maintained at 45 minutes. Stirring speed is optimized (e.g., 300 rpm) to prevent attrition.
-
Monitoring: An in-line FBRM (Focused Beam Reflectance Measurement) probe monitors chord length distribution in real-time. If fine particles increase, the anti-solvent rate is automatically adjusted.
Regulatory Considerations (ICH Q13)
The ICH Q13 Guideline explicitly supports this methodology. Key regulatory requirements addressed in this protocol include:
-
State of Control: The use of PAT (FBRM, IR) demonstrates that the process is maintained within defined limits.
-
Batch Definition: In continuous flow, a "batch" is defined by a specific time interval (e.g., "Product collected between 8:00 AM and 4:00 PM") or mass throughput, rather than a vessel volume.
-
Traceability: The plug-flow nature of the reactor allows for precise tracking of material from raw ingredient to final crystal.
References
-
International Council for Harmonisation (ICH). (2023).[6][7] ICH Q13: Continuous Manufacturing of Drug Substances and Drug Products. Available at: [Link]
-
Plutschack, M. B., et al. (2017).[4] The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Describes reactor setup and fundamental principles].
-
FDA Guidance for Industry. (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products. Available at: [Link]
-
Zhang, H., et al. (2012). Continuous Crystallization Process Development for a Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]
-
Sterling Pharma Solutions. (2020).[3] API Manufacturing – Exploring Continuous Processing. Available at: [Link]
Sources
- 1. international-pharma.com [international-pharma.com]
- 2. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ICH Q13: Final Version of Guideline for Continuous Manufacturing published - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-bromo-3-methylbenzoate
Topic: Flash Chromatography Purification of Tert-butyl 4-bromo-3-methylbenzoate (CAS: 347174-28-1) Document ID: TSC-PUR-089 Role: Senior Application Scientist Status: Active
Introduction: The Scope of Purification
You are likely working with This compound as a key intermediate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or as a protected scaffold in medicinal chemistry.
While the tert-butyl group provides excellent steric protection and orthogonality to methyl/ethyl esters, it introduces a specific vulnerability: acid-catalyzed hydrolysis on active silica gel. This guide addresses the balance between achieving high purity (>98%) and preventing on-column degradation.
Module 1: Method Development & Protocol
The Physicochemical Landscape
Before starting, understand your separation matrix.
| Component | Polarity | Rf (10% EtOAc/Hex) | Behavior on Silica |
| Target Ester | Low-Medium | ~0.4 - 0.6 | Elutes easily; potential for slow hydrolysis. |
| Starting Acid | High | < 0.1 (Streaks) | Strong H-bonding with silanols; requires polar push. |
| Non-polar Impurities | Very Low | > 0.8 | Elutes near solvent front (e.g., mineral oil, hydrocarbons). |
| Regioisomers | Similar to Target | ± 0.05 | Difficult separation; requires selectivity optimization. |
Optimized Purification Protocol
Step 1: TLC Method Development
-
Target Rf: Aim for an Rf of 0.25 – 0.35 for the target compound to maximize resolution.
-
Visualization: UV (254 nm) is sufficient due to the aromatic ring. If the UV lamp is weak, use KMnO₄ stain (oxidizes the benzylic methyl/aromatic system).
Step 2: Column Preparation (The Critical Step)
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Neutralization (Mandatory for High Yields):
-
Why? Standard silica is slightly acidic (pH ~6.5–7.0 in suspension, but surface acidity is higher). This can cleave the tert-butyl ester back to the acid, especially during long runs.
-
Action: Pre-equilibrate the column with 1% Triethylamine (TEA) in Hexane. Flush with 2 column volumes (CV) of pure Hexane before starting the gradient to remove excess base.
-
Step 3: Sample Loading
-
Method: Solid Load (Dry Load) is recommended.
-
Dissolve crude in minimal DCM.
-
Add Celite 545 or Silica (1:2 ratio w/w).
-
Evaporate to a free-flowing powder.
-
Reasoning: Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that drags the compound down the column before the gradient starts.
-
Step 4: Elution Gradient
-
Flow Rate: 15–20 mL/min (for a 12g column).
-
Gradient Profile:
-
0% EtOAc (3 CV): Elute non-polar grease/byproducts.
-
0% → 5% EtOAc (5 CV): Ramp slowly.
-
5% → 15% EtOAc (10 CV): Target elution window.
-
15% → 40% EtOAc (5 CV): Flush remaining polar impurities (unreacted acid).
-
Module 2: Troubleshooting Guide
Logic Tree: Diagnosing Separation Failures
Figure 1: Decision matrix for troubleshooting chromatographic anomalies.
Specific Scenarios & Solutions
Scenario A: "I see a new spot forming at the baseline during the run."
-
Diagnosis: On-column hydrolysis. The acidic silanol groups on the silica surface are catalyzing the cleavage of the tert-butyl ester into 4-bromo-3-methylbenzoic acid (which stays at the baseline).
-
The Fix:
-
Stop the run.
-
For future runs, add 0.5% Triethylamine (TEA) to the mobile phase solvents.
-
Alternative: Use neutral Alumina instead of Silica, though resolution may decrease.
-
Scenario B: "The starting material (Acid) is co-eluting or streaking into my product."
-
Diagnosis: Incomplete workup. The carboxylic acid is dragging due to overloading or insufficient polarity difference.
-
The Fix:
-
Pre-Purification Wash: Redissolve crude in Et₂O or EtOAc and wash 2x with Saturated NaHCO₃. This physically removes the acid as the water-soluble carboxylate salt before chromatography.
-
Chromatographic Fix: If you must separate on-column, keep the gradient shallow (<10% EtOAc) longer.
-
Scenario C: "I cannot separate the regioisomer (e.g., 4-bromo-2-methyl...)."
-
Diagnosis: Selectivity issue. Hexane/EtOAc relies purely on polarity. Regioisomers often have identical polarity but different molecular shapes/dipole vectors.
-
The Fix: Switch to a Shape-Selective Solvent System .
-
Try Toluene / Hexane (0 → 100%) . The π-π interactions between Toluene and the aromatic ring of your substrate can differentiate between steric positions of the methyl group.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Reverse Phase (C18) chromatography for this compound?
-
Answer: Yes, but it is usually unnecessary and harder to scale.
-
Technical Insight: The tert-butyl group makes this molecule highly lipophilic. On C18, it will retain strongly. You would need a high percentage of organic modifier (e.g., 80-90% MeCN in Water). Normal phase is cheaper and more efficient for this specific lipophilicity profile.
Q2: Why does my product oil out on the column head?
-
Answer: Solubility mismatch.
-
Technical Insight: If you load with a "strong" solvent (DCM) onto a column equilibrated with "weak" solvent (Hexane), the compound crashes out as the DCM migrates away.
-
Solution: Use the Solid Load technique described in Module 1.2.
Q3: Is the tert-butyl group stable to KMnO₄ staining?
-
Answer: Yes.
-
Technical Insight: KMnO₄ oxidizes alkenes and alcohols. It will not touch the ester. However, it will oxidize the benzylic methyl group if heated excessively or left too long, turning the spot brown. This confirms the presence of the aromatic core.
Q4: I obtained a yield >100%. What happened?
-
Answer: Solvent trapping.
-
Technical Insight: The bulky tert-butyl group creates a "lattice" in the crystal/amorphous structure that traps Hexane.
-
Solution: Dry under high vacuum (< 5 mbar) at 40°C for at least 4 hours. Check via ¹H NMR for a singlet at ~0.9 ppm (Hexane) or ~1.2 ppm (t-Bu) integration errors.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Establishes stability profiles of tert-butyl esters).
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link (The foundational text on Flash Chromatography parameters).
-
Sorbent Technologies. Flash Chromatography: The Role of Silica Gel. Technical Guide. Link (Practical guidelines on silica acidity and flow rates).
-
Ogasa, C.; et al. A Simple and Powerful tert-Butylation of Carboxylic Acids. Synlett2023 , 35, 235–239.[3] Link (Context on synthesis and isolation of aryl t-butyl esters).
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Subject: Advanced Troubleshooting & Condition Optimization for Pd-Catalyzed C-N Cross-Coupling From: Senior Application Scientist, Process Chemistry Division To: Research & Development Team
Core Directive & Operational Philosophy
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, yet its dependence on a delicate balance of steric and electronic factors often leads to "unexplainable" failures. As your technical lead, my goal is to move you away from random screening ("adding a pinch of this") and toward mechanistically guided optimization .
We do not just "fix" a reaction; we diagnose the catalytic cycle failure. Is the oxidative addition sluggish? Is the amine binding too tightly? Is
Troubleshooting Guides & FAQs
Category A: Catalyst & Ligand Selection (The "Engine")[1]
Q: My reaction shows <10% conversion with unhindered substrates using Pd(OAc)₂/BINAP. Why is the "standard" failing?
A: The failure likely lies in the activation step , not the catalytic cycle itself.
-
The Cause: Pd(OAc)₂ is a Pd(II) species that must be reduced to Pd(0) in situ to enter the cycle. This reduction often requires the amine itself or the phosphine ligand to act as a sacrificial reductant. If your amine is precious or the ligand is oxidation-sensitive, the active catalyst never forms.
-
The Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G3 or G4) . These species are air-stable Pd(II) complexes that rapidly generate the active mono-ligated Pd(0) species upon exposure to base, eliminating the induction period and the need for sacrificial reductants [1].
Q: I am seeing significant amounts of dehalogenated starting material (Ar-H) instead of the product. What is happening?
A: You are witnessing
-
The Mechanism: After the amine binds to the Pd center, if the reductive elimination is slow, the complex will undergo
-hydride elimination (if the amine has -hydrogens). This releases an imine and the hydrodehalogenated arene.[1] -
The Fix: You must accelerate the reductive elimination step.
-
Ligand Switch: Use a bulky, electron-rich ligand like BrettPhos or RuPhos . The steric bulk forces the substrate and amine together, lowering the barrier for reductive elimination [2].
-
Temperature: Counter-intuitively, lowering the temperature often favors the side reaction. Ensure you are heating sufficiently (80–100 °C) to cross the activation energy barrier for the desired reductive elimination.
-
Q: Can I use Aryl Iodides? My yields are consistently lower than with Bromides.
A: This is a classic "Iodide Effect."
-
The Cause: Iodide ions released during the reaction can bridge two Palladium centers, forming stable, inactive dimers
. This effectively sequesters the catalyst off-cycle. -
The Fix:
-
Solvent Choice: Switch to non-polar solvents like Toluene where the bridging iodide dimers are less soluble or less stable compared to polar solvents like DMF.
-
Ligand: Use ligands specifically designed to break these dimers, or simply switch to the Aryl Bromide or Triflate analogue if possible [3].
-
Category B: Base & Solvent Effects (The "Environment")
Q: My substrate contains an ester/nitrile, and it degrades during the reaction. Which base should I use?
A: You are likely using NaOtBu , which is a strong nucleophile and base (
-
The Fix:
-
Weak Inorganic Bases: Switch to Cs₂CO₃ or K₃PO₄ . These are much milder but often require higher temperatures and specific solvents (like Dioxane or tAmylOH) to solubilize enough base for the reaction to proceed.
-
Soluble Organic Bases: For extremely sensitive substrates, use DBU or BTPP . These allow for homogeneous conditions and are often milder on electrophilic functional groups [4].
-
Q: I am scaling up, and the reaction that worked in a vial failed in the reactor. Why?
A: This is often a Mass Transfer issue regarding the inorganic base.
-
The Cause: In small vials, magnetic stirring suspends the insoluble base (NaOtBu, Cs₂CO₃) effectively. In larger reactors, the base creates a "slurry" that may settle, drastically reducing the surface area available for the deprotonation step (which occurs at the solid-liquid interface).
-
The Fix:
-
Ensure high-shear mixing or use an overhead stirrer with an impeller designed for slurries.
-
Add a small amount of water (0.1–1.0 equiv) or use a phase transfer catalyst (18-crown-6) to assist in solubilizing the inorganic base.
-
Decision Matrix: Ligand & Base Selection
Do not guess. Use this matrix to select the starting point based on your specific electrophile (E) and nucleophile (Nu).
| Substrate Class | Recommended Ligand | Recommended Base | Why? |
| Primary Alkyl Amines | BrettPhos or RuPhos | NaOtBu (Standard) LiHMDS (Base-sensitive) | Bulky ligands prevent |
| Secondary Alkyl Amines | RuPhos | NaOtBu | Excellent for steric bulk; prevents double arylation. |
| Anilines (Primary) | BrettPhos or XantPhos | Cs₂CO₃ or K₃PO₄ | High functional group tolerance required for anilines. |
| Amides / Carbamates | tBuBrettPhos | K₃PO₄ | Amides are poor nucleophiles; requires highly active catalyst. |
| Heterocycles (Indoles) | tBuXPhos or Me4tBuXPhos | NaOtBu | specifically designed to couple N-heterocycles. |
| Aryl Chlorides (Unhindered) | XPhos | NaOtBu | Excellent oxidative addition into C-Cl bonds. |
Visualized Workflows (Graphviz)
Diagram 1: The Mechanistic Troubleshooting Map
Caption: A logic flow for diagnosing reaction failures based on observed side-products and conversion rates.
Diagram 2: Ligand Selection Decision Tree
Caption: Systematic pathway for selecting the optimal ligand based on nucleophile class.
[4]
Experimental Protocol: The "Standard Screen"
Do not run one reaction. Run a micro-screen (4 vials) to save weeks of development time.
Standard Screening Conditions (0.5 mmol scale):
-
Catalyst: 2 mol% XPhos Pd G3 (or G4).
-
Solvent: 1,4-Dioxane (2 mL, 0.25 M).
-
Temperature: 100 °C.
The 4-Vial Base Screen:
-
Vial A: NaOtBu (1.4 equiv) – The "Strong/Fast" condition.
-
Vial B: Cs₂CO₃ (2.0 equiv) – The "Weak/Tolerant" condition.
-
Vial C: K₃PO₄ (2.0 equiv) – The "Mild" condition.
-
Vial D: LHMDS (2.0 equiv) – The "Protic/Soluble" condition.
Procedure:
-
Charge an oven-dried vial with the Pd-precatalyst and base (if solid).[3][4]
-
Evacuate and backfill with Argon (x3).
-
Add solvent, aryl halide, and amine (if liquid) via syringe.
-
Heat to 100 °C for 2 hours.
-
Analyze by LCMS.[3] Note: If Vial A fails due to impurities but Vial B shows clean product (even if low yield), optimize Vial B conditions (increase temp/time).
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Surry, D. S., & Buchwald, S. L. (2011).[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. Link
-
Maiti, D., et al. (2011).[5] "A General Palladium-Catalyzed Method for the Amination of Aryl Halides with Primary Amines." Chemical Science. Link
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. Link
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Steric Management of tert-Butyl 4-bromo-3-methylbenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming steric hindrance and chemoselectivity issues in ortho-substituted aryl bromides.
Executive Summary: The "Ortho-Effect" Challenge
You are working with tert-butyl 4-bromo-3-methylbenzoate . This molecule presents a classic "Janus" problem in organic synthesis:
-
The Steric Wall: The ortho-methyl group creates significant steric strain around the C-Br bond. In Palladium-catalyzed cross-couplings, this retards the oxidative addition step, often leading to catalyst decomposition before the cycle begins.
-
The Electronic Trap: The tert-butyl ester is acid-labile but alkali-stable. However, the benzylic methyl protons (adjacent to the aromatic ring) are susceptible to deprotonation by strong bases (like n-BuLi), leading to side reactions during metallation.
This guide replaces "trial-and-error" with mechanistic certainty.
Module A: Cross-Coupling (C-C and C-N Bonds)
User Issue: "I am observing low conversion or protodebromination (starting material loses Br) in Suzuki/Buchwald reactions."
Root Cause: Standard ligands (like PPh₃ or dppf) have insufficient steric bulk to force the active Pd(0) species into the crowded C-Br bond. The rate of oxidative addition is slower than the rate of catalyst deactivation.
The Solution: Dialkylbiaryl Phosphine Ligands
You must use ligands designed to form a "monoligated" Pd(0) species. These ligands are electron-rich (accelerating oxidative addition) and bulky (accelerating reductive elimination).
Ligand Selection Decision Tree
Figure 1: Ligand selection strategy based on nucleophile class. S-Phos and X-Phos are the gold standards for ortho-hindered aryl bromides.
Optimized Protocol: Suzuki-Miyaura Coupling
Standard conditions fail here. Use this high-activity protocol.
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd-PEPPSI-IPr | Pd(OAc)₂ is cheaper; PEPPSI is more robust if the substrate is extremely valuable. |
| Ligand | S-Phos (2:1 Ligand/Pd ratio) | The methoxy groups on S-Phos stabilize the Pd intermediate via hemilability. |
| Base | K₃PO₄ (3.0 equiv) | Weaker than alkoxides; prevents hydrolysis of the tert-butyl ester. |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often assist in dissolving inorganic bases. |
| Temperature | 80–100 °C | High energy is required to overcome the activation barrier of the ortho-methyl group. |
Step-by-Step Workflow:
-
Charge reaction vial with Ar-Br (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Critical: Evacuate and backfill with Argon x3. Oxygen kills the active monomeric Pd species.
-
Add degassed Toluene/Water (10:1, 0.2 M concentration).
-
Seal and heat to 100 °C for 12 hours.
-
QC Check: If TLC shows starting material remaining but no product, add X-Phos (2 mol%) and reheat.
Module B: Metallation (Lithium-Halogen Exchange)
User Issue: "I used n-BuLi to make the lithiated species, but I got a mixture of products or recovery of starting material."
Root Cause: The methyl group at the 3-position is benzylic . Strong bases like n-BuLi (pKa ~50) can deprotonate this methyl group (Lateral Lithiation) instead of performing the Br-Li exchange. Furthermore, n-BuLi can attack the ester carbonyl at higher temperatures.
The Solution: The "Turbo" Grignard
You must use Isopropylmagnesium Chloride - Lithium Chloride complex (i-PrMgCl[1][2]·LiCl) .[2] This reagent is mild enough to ignore the benzylic protons and the ester, but the LiCl breaks up the magnesium aggregates, making it reactive enough to exchange the Bromine.
Mechanistic Pathway Analysis
Figure 2: Comparison of metallation pathways. Turbo Grignard avoids the "Benzylic Trap."
Optimized Protocol: Br/Mg Exchange
-
Dryness: Ensure all glassware is flame-dried. Moisture kills Grignards instantly.
-
Dissolution: Dissolve substrate in anhydrous THF (0.5 M). Cool to 0 °C (Ice bath).
-
Note: Unlike n-BuLi (-78 °C), Turbo Grignard works best at 0 °C to RT for aryl bromides.
-
-
Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv).
-
Aging: Stir at 0 °C for 1 hour.
-
Self-Validation: Take a 0.1 mL aliquot, quench with D₂O, and check NMR. You should see the deuterated arene (loss of Br, gain of D) and no benzylic deuteration.
-
-
Quench: Add your electrophile (aldehyde, ketone, etc.) at 0 °C, then warm to RT.
Module C: Ester Management & Stability
User Issue: "How do I work up the reaction without losing the tert-butyl group?"
The tert-butyl ester acts as a bulky shield. It is far more robust than methyl/ethyl esters but has specific weaknesses.
| Condition | Stability Rating | Notes |
| Aqueous NaOH/LiOH | High | The t-butyl bulk prevents the hydroxide from attacking the carbonyl carbon. Safe for Suzuki basic workups. |
| Dilute HCl (1M) | Moderate | Short exposure during workup is fine. Long exposure leads to cleavage. |
| TFA / Pure Formic Acid | Zero | Will quantitatively cleave the ester to the carboxylic acid + isobutylene. |
| Lewis Acids (BBr₃, AlCl₃) | Low | Strong Lewis acids will coordinate the oxygen and cleave the group. |
Deprotection Guide (When you actually want to remove it):
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:1).
-
Scavenger: Add Triethylsilane (TES) if you have electron-rich aromatic rings to prevent tert-butyl cation re-attachment (Friedel-Crafts alkylation).
References & Authoritative Sources
-
Ligand Effects (S-Phos/X-Phos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
-
Turbo Grignard Discovery: Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2]
-
Pd-PEPPSI Catalysts: Organ, M. G. et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling.
-
Buchwald-Hartwig Guide: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide.
Sources
Technical Support Center: Reaction Optimization & Kinetics
Current Status: Operational | Tier: Level 3 (Senior Scientist Support)**
Welcome to the Reaction Optimization Support Hub. This guide addresses the non-linear relationship between Temperature (
Module 1: The Core Framework (Kinetic vs. Thermodynamic Control)
Q: Why does my product ratio change if I leave the reaction running longer?
A: You are likely witnessing a shift from Kinetic Control to Thermodynamic Control .
-
Kinetic Control (Low
, Short ): The product ratio is determined by the rate of formation. The reaction follows the pathway with the lowest Activation Energy ( ). This is often irreversible under these conditions.[1] -
Thermodynamic Control (High
, Long ): The system has enough energy to reverse the reaction (equilibrium). The product ratio is determined by the stability of the final products ( ).[2]
The Diagnostic Check: If your desired product forms quickly but disappears or isomerizes over time, your desired product is the Kinetic Product, but you are operating under conditions that favor the Thermodynamic Product.
Visualizing the Energy Landscape
The following diagram illustrates the energy difference between a fast-forming (Kinetic) product and a stable (Thermodynamic) product.
Figure 1: Reaction Coordinate Diagram. The Kinetic product forms faster (lower barrier) but is less stable. High temperature allows the Kinetic product to revert and convert to the Thermodynamic product.
Module 2: Troubleshooting Yield & Purity
Q: I increased the temperature to speed up the reaction, but my impurity profile spiked. Why?
A: This is a consequence of the Arrhenius Equation (
Reaction rates increase exponentially with temperature.[4] However, side reactions (decomposition, polymerization) often have higher activation energies (
-
At Low
: The main reaction is favored; side reactions are kinetically "frozen." -
At High
: The rate of the high- side reaction increases more drastically than the main reaction, eroding selectivity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action (Self-Validating) |
| High Conversion, Low Yield | Product instability (Thermal Decomposition). | Run a Stability Test: Heat the pure product in the reaction solvent at reaction |
| New Impurity at High | Competitive side reaction with high | Lower |
| Reaction Stalls at 60-80% | Catalyst deactivation or Equilibrium reached. | Spike Test: Add fresh catalyst or reagent. If reaction proceeds, it was deactivation. If not, it's equilibrium. |
| Inconsistent Reproducibility | Inadequate heat transfer (Scale-up issue). | Measure Internal Temp: Do not rely on oil bath temp. Use an internal probe to verify |
Module 3: Experimental Protocols
Protocol A: The "Time-Temperature Scan" (Reaction Profiling)
Do not rely on a single endpoint. You must map the reaction progress to identify the optimal "quench point."
Objective: Determine the exact time point where Product Maxima occurs before decomposition sets in.
Methodology:
-
Setup: Prepare the reaction at the target temperature (e.g., 80°C).
-
Sampling (
): Take a sample immediately upon reagent addition. This is your baseline. -
Interval Sampling: Aliquot samples at geometric intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h).
-
Quench: Immediately quench each aliquot into cold solvent/buffer to "freeze" the kinetics.
-
Analysis: Analyze via HPLC/UPLC. Plot Area % vs. Time for SM (Starting Material), Product, and Impurities.
Success Criteria: The optimal time is defined as the peak of the Product curve, before the Impurity curve crosses a 5% threshold.
Protocol B: Product Stability Stress Test
Why this is critical: Many researchers optimize formation without realizing they are destroying the product simultaneously.
-
Isolate a small amount of pure product.
-
Dissolve in the reaction solvent.
-
Add all reagents/catalysts except the limiting reagent (to simulate the reaction matrix).
-
Heat to the target reaction temperature.
-
Monitor purity over 24 hours.
-
If purity drops <95% within the reaction timeframe, you must lower the temperature regardless of the reaction rate.
-
Module 4: Advanced Optimization (Design of Experiments)
Q: Should I optimize Temperature first, then Time?
A: No. Optimizing one factor at a time (OFAT) fails to detect interaction effects .
-
Example: A reaction might require high
for initiation but low for selectivity. OFAT will miss this "sweet spot."
Recommendation: Use a Central Composite Design (CCD) . This statistical approach varies Time, Temperature, and Equivalents simultaneously to map the "Design Space."
Workflow: DoE Implementation
Figure 2: Design of Experiments (DoE) Workflow. Moving from variable screening to statistical modeling ensures interaction effects (e.g., Time × Temp) are captured.
References
-
Mettler Toledo. Design of Experiments (DoE) Studies in Chemical Development. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. Design of Experiments (DoE) Guide. Retrieved from
-
Chemistry LibreTexts. Arrhenius Equation and Temperature Dependence. Retrieved from
-
Technobis Crystallization Systems. Reaction Profiling and Kinetics.[5] Retrieved from
-
Master Organic Chemistry. Thermodynamic vs Kinetic Control. Retrieved from
Sources
Workup procedures for reactions involving Tert-butyl 4-bromo-3-methylbenzoate
Technical Support Center: Workup & Isolation Guide Subject: tert-Butyl 4-bromo-3-methylbenzoate (CAS: 347174-28-1) Ticket ID: #TBU-BR-3M-ISO Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are working with This compound , a highly lipophilic intermediate often utilized as an electrophile in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or as a masked benzoic acid.[1]
Successful isolation hinges on three critical chemical behaviors:
-
Acid Lability: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis (cleavage to the carboxylic acid) and isobutylene elimination.[1]
-
Lipophilicity: The combination of the tert-butyl group, the aryl bromide, and the methyl group creates a "greasy" molecule prone to persistent emulsions during aqueous extraction.
-
Metal Affinity: If used in cross-coupling, the bromide leaving group generates metal halides that must be actively scavenged.[1]
Module 1: The Stability Matrix (Acid Sensitivity)
User Question: I observed a new spot on TLC (R_f ~0.1) after washing my crude reaction mixture with 1N HCl. What happened?
Diagnosis: You likely triggered acid-catalyzed deprotection .[1] While tert-butyl esters are sterically robust against nucleophilic attack (base hydrolysis), they are kinetically unstable toward protonation of the carbonyl oxygen, which leads to the formation of a stabilized tert-butyl carbocation and the free acid (4-bromo-3-methylbenzoic acid).[1]
The Protocol: Never use strong mineral acids (HCl, H₂SO₄) for quenching or pH adjustment with this substrate.
Corrective Workflow:
-
Quench: Use Saturated Ammonium Chloride (sat.[1] NH₄Cl) or 10% Citric Acid.[1]
-
Buffering: If your reaction generates acid byproducts, buffer the aqueous layer to pH 5–7 using Sodium Bicarbonate (NaHCO₃).
Figure 1: pH Decision Logic for tert-butyl ester workup to prevent premature cleavage.
Module 2: Post-Coupling Metal Scavenging
User Question: I used this bromide in a Suzuki coupling. The product is dark brown, and recrystallization isn't cleaning it up. How do I remove the Palladium?
Diagnosis: The 4-bromo-3-methyl motif often requires electron-rich phosphine ligands (like SPhos or XPhos) or NHC ligands for efficient coupling due to the ortho-methyl steric hindrance.[1] These complexes are lipophilic and co-elute with your product.[1]
The Protocol: Standard aqueous washes are insufficient for removing Pd(0)/Pd(II) complexes from this lipophilic ester.[1] You must use active scavenging before evaporation.[1]
Comparative Scavenging Data:
| Method | Mechanism | Efficiency (Pd) | Protocol Notes |
| Silica-Thiol (Si-SH) | Chelation | High (>95%) | Add 50 wt% vs crude mass.[1] Stir 30 min. Filter. |
| Activated Carbon | Adsorption | Med-High (80-90%) | Cheap, but can adsorb product.[1] Requires Celite filtration.[1] |
| N-Acetylcysteine | Chelation | High (>95%) | Wash organic layer with 0.5M aqueous solution (pH 7).[1] |
| Celite Filtration | Physical | Low (<20%) | Removes only precipitated Pd black, not soluble complexes. |
Recommended Workflow (Chemo-selective):
-
Dilute crude mixture with Ethyl Acetate (EtOAc) or MTBE.[1]
-
Add Silica-Thiol (functionalized silica) directly to the organic phase.[1]
-
Stir at 40°C for 30 minutes.
-
Filter through a pad of Celite.[1]
-
The filtrate will be significantly lighter in color (pale yellow/orange).[1]
Module 3: Phase Separation & Emulsions
User Question: I have a persistent 'rag layer' (emulsion) between my organic solvent and the aqueous wash. It won't separate.
Diagnosis: The tert-butyl group and the aryl bromide make this molecule highly hydrophobic (LogP ~4.5).[1] When using standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate with brine, the density difference may be insufficient, or amphiphilic impurities (like phosphine oxides) may stabilize the interface.
The Protocol: Switch to a Hydrophobic Solvent System to force separation.[1]
Step-by-Step Resolution:
-
Do not shake vigorously; invert the funnel gently.
-
Solvent Switch: If using DCM, switch to MTBE (Methyl tert-butyl ether) or Heptane/EtOAc (3:1) .[1] The tert-butyl group of the product interacts favorably with MTBE, keeping it in the organic phase while rejecting water.
-
Salting Out: Add solid NaCl directly to the funnel until the aqueous layer is saturated. This increases the density of the aqueous phase, forcing a cleaner break.
Module 4: Purification & Storage
User Question: My product decomposes on the silica column. I see a streak and low recovery.
Diagnosis: Standard silica gel is slightly acidic (pH ~6.5).[1] For highly sensitive tert-butyl esters, this can cause slow on-column hydrolysis, especially if the separation takes a long time.[1]
The Protocol: Neutralize your stationary phase.
-
Pre-treatment: Slurry your silica gel in your starting eluent + 1% Triethylamine (Et₃N) .[1]
-
Eluent: Run the column with 0.1% Et₃N in the mobile phase.
-
Loading: Load as a liquid (DCM) rather than dry-loading on silica, which concentrates the compound on acidic sites.[1]
Storage Specifications:
-
State: Low-melting solid or viscous oil.[1]
-
Conditions: Store at 2–8°C under Argon.
-
Shelf-life: Stable for >12 months if kept dry.[1] Hydrolysis is autocatalytic (generated acid catalyzes further cleavage), so moisture exclusion is paramount.[1]
References
-
Acid Sensitivity of tert-Butyl Esters
-
Palladium Scavenging Protocols
-
Workup of Lipophilic Esters (Emulsion Control)
-
General Physical Properties & Safety
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling brominated aromatic esters.
Sources
Validation & Comparative
Technical Guide: Reactivity Profile of Methyl 4-Bromo-3-Methylbenzoate
Executive Summary
Subject: Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7) Class: Dual-functionalized Halogenated Aromatic Ester
This guide provides a comparative reactivity analysis of Methyl 4-bromo-3-methylbenzoate against its structural analogs. In drug discovery, this scaffold is a "Goldilocks" intermediate; it offers the oxidative stability of a para-substituted benzoate while retaining the orthogonal reactivity of the meta-methyl group for benzylic functionalization.
Compared to Methyl 2-bromobenzoate (sterically hindered) and Methyl 4-bromobenzoate (electronically distinct), the subject product exhibits a unique reactivity profile in Palladium-catalyzed cross-couplings and nucleophilic acyl substitutions.
Mechanistic Foundations: The "Ortho-Meta" Balance
To understand the utility of Methyl 4-bromo-3-methylbenzoate, we must analyze the competing electronic and steric forces exerted by its substituents.
Steric Hindrance in Cross-Coupling
In Suzuki-Miyaura couplings, the rate-determining step is often the oxidative addition of the Aryl-Br bond to the Pd(0) center.
-
Methyl 2-bromobenzoate (Ortho-substituted): The ester group at the ortho position creates significant steric clash with the bulky phosphine ligands of the Palladium catalyst. This destabilizes the transition state, requiring higher temperatures or specialized ligands (e.g., S-Phos, X-Phos).
-
Methyl 4-bromo-3-methylbenzoate (Subject): The methyl group is meta to the ester but ortho to the bromine. While there is minor steric pressure, it is significantly less than that of an ester group. This allows for standard catalytic systems (e.g., Pd(dppf)Cl₂) to function efficiently, unlike the 2-bromo analogs.
Electronic Effects in Hydrolysis
The rate of ester hydrolysis (saponification) is governed by the electrophilicity of the carbonyl carbon.
-
Inductive Withdrawal (-I Effect): The bromine atom withdraws electron density, making the carbonyl more electrophilic than in unsubstituted methyl benzoate.
-
Resonance Donation (+R Effect): In para-bromo isomers, the bromine can donate electron density via resonance, slightly dampening the electrophilicity compared to meta-bromo isomers.
Comparative Analysis
Cross-Coupling Efficiency (Suzuki-Miyaura)
Comparison of yield and kinetics using Phenylboronic acid / Pd(dppf)Cl₂ / K₂CO₃.
| Compound | Steric Environment (at Br) | Relative Rate (Oxidative Addition) | Typical Yield (2h, 80°C) |
| Methyl 4-bromobenzoate | Open (Unimpeded) | Fast (Reference) | >95% |
| Methyl 4-bromo-3-methylbenzoate | Mildly Hindered (Methyl) | Moderate | 88-92% |
| Methyl 2-bromobenzoate | Highly Hindered (Ester) | Slow | <60% (requires optimization) |
Key Insight: The subject product retains >90% of the reactivity of the unhindered 4-bromo analog, making it a superior choice when regioselective methylation is required without sacrificing catalytic turnover.
Nucleophilic Substitution (Hydrolysis Stability)
Comparison of half-life (
| Compound | Leaving Group | Steric Bulk (Ester) | Hydrolysis Rate ( |
| Methyl 4-bromo-3-methylbenzoate | Methoxide | Low | 1.0 (Baseline) |
| Ethyl 4-bromo-3-methylbenzoate | Ethoxide | Moderate | 0.65 (Slower) |
| Isopropyl 4-bromo-3-methylbenzoate | Isopropoxide | High | 0.15 (Very Slow) |
Key Insight: If your synthetic route requires the ester to survive basic conditions (e.g., during a base-mediated alkylation elsewhere on the molecule), switch to the Isopropyl or tert-Butyl variant. For rapid deprotection, the Methyl ester is optimal.
Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for selecting the appropriate brominated benzoate based on the desired downstream transformation.
Figure 1: Decision Logic for selecting brominated benzoate scaffolds based on synthetic requirements.
Experimental Protocols (Self-Validating)
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Coupling of Methyl 4-bromo-3-methylbenzoate with Phenylboronic acid. Rationale: Uses a biphasic system to solubilize inorganic bases while protecting the ester from hydrolysis.
-
Setup: In a 50 mL Schlenk tube, charge Methyl 4-bromo-3-methylbenzoate (1.0 eq, 2.0 mmol), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent System: Add Toluene:Water (10:1 ratio, 10 mL). Note: The low water content prevents competitive hydrolysis of the methyl ester.
-
Degassing: Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%). Seal and heat to 90°C.
-
Validation (TLC): Check at 2 hours.
-
Mobile Phase: Hexanes:EtOAc (8:2).
-
Endpoint: Disappearance of starting bromide (
) and appearance of fluorescent biaryl product ( ).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Controlled Saponification
Objective: Selective hydrolysis of the ester without affecting the aryl bromide. Rationale: LiOH is less aggressive than NaOH, preventing nucleophilic attack on the aromatic ring (SNAr) in electron-deficient systems.
-
Dissolution: Dissolve Methyl 4-bromo-3-methylbenzoate (1.0 mmol) in THF (4 mL).
-
Reagent: Add LiOH·H₂O (1.5 eq) dissolved in Water (1 mL) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature (25°C). Stir for 3 hours.
-
Validation (pH Check): Acidify a 0.1 mL aliquot with 1M HCl. A white precipitate (Carboxylic Acid) indicates conversion.
-
Quench: Acidify bulk solution to pH 3 with 1M HCl. Extract with EtOAc.[1]
Advanced Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting where steric hindrance from the 3-methyl group impacts the pathway compared to the 2-bromo analogs.
Figure 2: Catalytic cycle of Suzuki coupling. The oxidative addition step (Red) is sensitive to the steric environment of the bromine.
References
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. [Link]
-
Bolte, M., & Wissler, J. (2006).[2] Methyl 4-bromobenzoate.[1][2][3][4][5] Acta Crystallographica Section E. [Link]
-
ResearchGate. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0). [Link]
Sources
- 1. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. par.nsf.gov [par.nsf.gov]
Strategic IVIVC Assessment: Optimizing Lead Selection via Clearance Prediction
Executive Summary: The Causality of Clearance
In drug discovery, Clearance (CL) is not merely a pharmacokinetic parameter; it is the primary determinant of half-life (
This guide details the methodology to objectively compare the clearance profiles of structurally similar compounds (e.g., a lead series). We will dissect the "Microsome vs. Hepatocyte" decision matrix, define the scaling logic, and analyze a validation case study using a homologous series (Benzodiazepines) to demonstrate how to predict in vivo performance from benchtop assays.
Experimental Framework: The In Vitro Engine
To predict human clearance, we must isolate the metabolic machinery. We employ two primary systems: Liver Microsomes (LM) and Hepatocytes .[1][2][3][4][5][6]
Protocol A: Microsomal Metabolic Stability (Phase I Focus)
Purpose: Rapid screening of CYP450-mediated metabolism. Scope: Ideal for compounds where Phase I oxidation is the rate-limiting step.
Step-by-Step Workflow:
-
Preparation: Thaw Liver Microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) to the mixture. Pre-incubate at 37°C for 5 minutes to equilibrate. Note: Low substrate concentration (≤ 1 µM) is critical to ensure First-Order Kinetics (
). -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: At
min, remove aliquots and quench immediately in ice-cold Acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS to determine the percent parent remaining.
Protocol B: Hepatocyte Suspension Stability (Holistic System)
Purpose: Evaluation of Phase I/II metabolism and uptake transporters. Scope: Required when glucuronidation (UGT) or transporter-mediated uptake (OATP) is suspected.
Step-by-Step Workflow:
-
Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT medium). Centrifuge and resuspend to
cells/mL. -
Viability Check: Trypan Blue exclusion must show >80% viability. Causality: Low viability releases cytosolic enzymes, artificially inflating clearance.
-
Incubation: Mix 50 µL cell suspension with 50 µL substrate solution (final cell density
cells/mL; substrate 1 µM). Incubate at 37°C in a humidified incubator with orbital shaking (critical to prevent cell sedimentation). -
Quenching: Terminate reaction at defined time points (
min) with Acetonitrile. -
Analysis: LC-MS/MS quantification of parent depletion.
The Scaling Logic: From Bench to Bloodstream
Raw data (slope of depletion) must be scaled to physiological dimensions. This process relies on the Well-Stirred Model of hepatic extraction.[6]
Calculation of Intrinsic Clearance ( )
First, determine the in vitro half-life (
-
Microsomes: Units =
[7] -
Hepatocytes: Units =
Physiological Scaling Factors
To extrapolate to the whole liver, we apply species-specific scaling factors (SF).
| Parameter | Human | Rat | Rationale |
| MPPGL (mg protein / g liver) | 45 | 45 | Microsomal Protein Per Gram Liver |
| HPGL ( | 99 - 120 | 120 - 135 | Hepatocellularity Per Gram Liver |
| Liver Weight (g / kg body weight) | 21 - 25.7 | 40 | Physiological Liver Size |
The Prediction Workflow (DOT Diagram)
Figure 1: The IVIVC Prediction Workflow. This systematic approach transforms raw kinetic data into physiological clearance predictions.
Comparative Case Study: The Benzodiazepine Series
To validate the accuracy of these systems, we compare the predicted vs. observed clearance of three structurally similar Benzodiazepines. This class is chosen because it spans a wide range of clearance values (Low to High) and relies heavily on CYP3A4 metabolism.
The Data Set
-
Compound A (Midazolam): High Clearance (Blood flow limited).
-
Compound B (Alprazolam): Low Clearance (Metabolism limited).
Table 1: Comparison of Predicted vs. Observed Human Clearance
| Compound | System | Scaled | Predicted | Observed | Bias (Fold Error) | |
| Midazolam | Microsomes | 1450 | 65.2 | 14.1 | 5.3 | +2.6x (Over) |
| Hepatocytes | 280 | 33.6 | 10.5 | 5.3 | +1.9x (Over) | |
| Alprazolam | Microsomes | 15 | 0.68 | 0.65 | 0.8 | 0.8x (Accurate) |
| Hepatocytes | 12 | 1.44 | 1.35 | 0.8 | +1.7x (Over) | |
| Triazolam | Microsomes | 180 | 8.1 | 5.8 | 4.3 | +1.3x (Accurate) |
Data synthesized from standard literature values (Obach et al., 1997; Brown et al., 2007) to illustrate typical IVIVC trends.
Technical Analysis of Performance
-
High Clearance Disconnect (Midazolam):
-
Observation: Both systems overpredicted clearance, but Hepatocytes were closer to the observed value (1.9x vs 2.6x).
-
Mechanism:[3] For high-clearance drugs, the rate-limiting step shifts from metabolism to hepatic blood flow (Q) . The "Well-Stirred Model" assumes immediate mixing, which can overestimate clearance for very rapidly metabolized drugs.
-
-
Low Clearance Accuracy (Alprazolam):
-
Observation: Microsomes provided a highly accurate prediction (0.8x bias).
-
Mechanism:[3][8] For low-clearance compounds, metabolism is the sole rate-limiting step. Microsomes, being a concentrated enzyme packet, often provide cleaner kinetics for Phase I substrates than whole cells, where permeability might be a confounding factor.
-
Strategic Recommendations for Lead Selection
When comparing a new Lead Candidate against a Reference Standard (like the table above), use the following decision logic:
-
The "2-Fold" Rule: In IVIVC, a prediction within 2-fold of the observed value is considered successful. If your Lead Compound falls within this window, the assay is validated.
-
System Selection:
-
Use Microsomes for initial ranking of large series (High Throughput).
-
Use Hepatocytes if the compound contains carboxylic acids (potential glucuronidation) or is an organic anion (potential OATP substrate).
-
-
Binding Correction: Always correct for Fraction Unbound in Incubation (
) . Many "stable" compounds appear stable only because they are highly bound to microsomal protein, reducing the free concentration available to enzymes.
Decision Logic Diagram (DOT)
Figure 2: Strategic Decision Tree for Lead Optimization based on Clearance Data.
References
-
Obach, R. S. (1997). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[3][6][8][9][10][11] Link
-
Brown, H. S., et al. (2007).[3] Evaluation of cryopreserved human hepatocytes as an alternative in vitro system to microsomes for the prediction of metabolic clearance.[4] Drug Metabolism and Disposition.[3][6][8][9][10][11] Link
-
Di, L., et al. (2012).[3] Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design.[3] European Journal of Medicinal Chemistry.[3] Link
-
Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance.[7][8][9][12][13] Biochemical Pharmacology.[3][14] Link
Sources
- 1. In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
